1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- is a fluorinated triazole derivative Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as copper salts .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the heptadecafluorooctyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .
Scientific Research Applications
1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . The fluorinated group enhances its binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
1H-1,2,4-Triazole: The parent compound without the heptadecafluorooctyl and methyl groups.
1H-1,2,4-Triazole, 3-(trifluoromethyl)-: A similar compound with a trifluoromethyl group instead of the heptadecafluorooctyl group.
1H-1,2,4-Triazole, 5-methyl-: A compound with only the methyl group attached to the triazole ring.
Uniqueness: 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- is unique due to the presence of the heptadecafluorooctyl group, which imparts exceptional hydrophobicity and chemical stability. This makes it particularly useful in applications requiring durable and resistant materials .
Properties
CAS No. |
667873-26-9 |
---|---|
Molecular Formula |
C11H4F17N3 |
Molecular Weight |
501.14 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H4F17N3/c1-2-29-3(31-30-2)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1H3,(H,29,30,31) |
InChI Key |
QIVGTYHMRCZPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.